molecular formula C10H11BrN2O2 B14628268 Acetamide, N,N'-(2-bromo-1,4-phenylene)bis- CAS No. 57045-90-6

Acetamide, N,N'-(2-bromo-1,4-phenylene)bis-

Cat. No.: B14628268
CAS No.: 57045-90-6
M. Wt: 271.11 g/mol
InChI Key: SBCWMUBVYURQRU-UHFFFAOYSA-N
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Description

Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- is an organic compound with the molecular formula C10H10Br2N2O2. It is known for its unique structure, which includes two bromoacetamide groups attached to a phenylene ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- typically involves the reaction of 1,4-phenylenediamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted acetamides where the bromine atoms are replaced by nucleophiles.

    Oxidation: Products include oxides or hydroxylated derivatives.

    Reduction: Products include dehalogenated acetamides.

Scientific Research Applications

Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- is used in various scientific research fields:

    Chemistry: It serves as a reagent in the synthesis of complex organic molecules and polymers.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential antiprion activity and other therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- involves its interaction with biological molecules. The bromoacetamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways and targets, making the compound useful in studying biological processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- is unique due to its two bromoacetamide groups attached to a phenylene ring, which provides distinct reactivity and biological activity compared to similar compounds. This dual functionality allows for more versatile applications in research and industry .

Properties

CAS No.

57045-90-6

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

N-(4-acetamido-3-bromophenyl)acetamide

InChI

InChI=1S/C10H11BrN2O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)

InChI Key

SBCWMUBVYURQRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)Br

Origin of Product

United States

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